N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide
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Overview
Description
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide is a N-acyl-amino acid.
Scientific Research Applications
Photoreactions in Organic Chemistry
N,N-dimethylpyruvamide (DMPA), a related compound, has been studied for its photoreactions in organic solvents like methanol and ethanol. The study focused on the products formed and the reaction mechanisms, highlighting the compound's utility in organic photochemical reactions (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).
Bioactive Constituents in Marine Life
Research on Jolyna laminarioides identified bioactive constituents, including a propanamide derivative. This compound exhibited chymotrypsin inhibitory activity and showed antibacterial properties against Escherichia coli and Shigella boydii, indicating its potential in marine-derived drug discovery (Atta-ur-rahman, Choudhary, Majeed, Shabbir, Ghani, & Shameel, 1997).
Crystal Structure and Herbicidal Activity
Pharmacokinetics and Metabolism in SARMs
A study on S-1, a propanamide-based Selective Androgen Receptor Modulator (SARM), provides insights into the pharmacokinetics and metabolism of similar compounds in rats. This research is crucial for developing novel therapeutics for androgen-dependent diseases (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Isoxazole Derivatives and Muscle Relaxants
Research on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives has shown their potential as muscle relaxants and anticonvulsants. This highlights the therapeutic applications of propanamide derivatives in treating muscle-related conditions (Tatee, Narita, Kurashige, Ito, Miyazaki, Yamanaka, Mizugaki, Sakamoto, & Fukuda, 1986).
Synthesis and Cytotoxic Evaluation in Quinone-Based Systems
The synthesis and cytotoxic evaluation of acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, a quinone-based structure, have been studied. This research provides a foundation for developing novel anticancer drugs (Gomez-Monterrey, Campiglia, Aquino, Bertamino, Granata, Carotenuto, Brancaccio, Stiuso, Scognamiglio, Rusciano, Maione, Illario, Grieco, Maresca, & Novellino, 2011).
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-8-17(12-14)25-11-10-19(23)21-13-20(24)22-18-9-5-7-15(2)16(18)3/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
VCGOOIJTDSWFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NCC(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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